2-(3',4'-Dichloro-5'-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3',4'-Dichloro-5'-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444891
InChI: InChI=1S/C19H21BCl2O2/c1-12-10-13(11-16(21)17(12)22)14-8-6-7-9-15(14)20-23-18(2,3)19(4,5)24-20/h6-11H,1-5H3
SMILES:
Molecular Formula: C19H21BCl2O2
Molecular Weight: 363.1 g/mol

2-(3',4'-Dichloro-5'-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13444891

Molecular Formula: C19H21BCl2O2

Molecular Weight: 363.1 g/mol

* For research use only. Not for human or veterinary use.

2-(3',4'-Dichloro-5'-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C19H21BCl2O2
Molecular Weight 363.1 g/mol
IUPAC Name 2-[2-(3,4-dichloro-5-methylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H21BCl2O2/c1-12-10-13(11-16(21)17(12)22)14-8-6-7-9-15(14)20-23-18(2,3)19(4,5)24-20/h6-11H,1-5H3
Standard InChI Key CIJNWHIHKCEGDO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C)Cl)Cl

Introduction

Molecular Structure and Chemical Identity

The compound’s structure comprises a biphenyl system substituted at the 3' and 4' positions with chlorine atoms and at the 5' position with a methyl group. The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is attached to the biphenyl’s second carbon, as confirmed by its IUPAC name: 2-[2-(3,4-dichloro-5-methylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₉H₂₁BCl₂O₂
Molecular Weight363.1 g/mol
CAS Number942069-71-8
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C)Cl)Cl

The biphenyl backbone contributes to planar rigidity, while the electron-withdrawing chloro groups enhance electrophilic reactivity at the boron center.

Synthesis and Preparation

Biphenyl Core Formation

The biphenyl scaffold is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids . For this compound, a brominated or iodinated precursor reacts with a boronic acid under inert conditions. For example:
Aryl-X+Boronic AcidPd catalyst, baseBiphenyl\text{Aryl-X} + \text{Boronic Acid} \xrightarrow{\text{Pd catalyst, base}} \text{Biphenyl}
where X = Br or I.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol or dichloromethane . Analytical techniques such as NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS) confirm structure and purity .

Physicochemical Properties

While specific data on melting/boiling points are unavailable , inferences from analogous compounds suggest:

  • Solubility: Lipophilic, soluble in dichloromethane, THF, and dimethylformamide (DMF).

  • Stability: Hydrolytically sensitive; requires storage under inert atmosphere (argon/nitrogen) at -20°C.

  • Reactivity: Participates in Suzuki-Miyaura, Chan-Lam, and Miyaura borylation reactions due to boron’s electrophilicity .

Applications in Organic Synthesis

Cross-Coupling Reactions

As a boronic ester, this compound is pivotal in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides . For example:
Dioxaborolane+Aryl-XPd(PPh₃)₄, Na₂CO₃Biaryl product\text{Dioxaborolane} + \text{Aryl-X} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Biaryl product}
Such reactions are foundational in synthesizing pharmaceutical intermediates (e.g., kinase inhibitors) and π-conjugated polymers for optoelectronics .

Agrochemical Development

Chlorinated biphenyls are precursors to herbicides and insecticides. The dichloro and methyl groups enhance bioactivity by modulating lipophilicity and target binding .

Materials Science

In organic light-emitting diodes (OLEDs), the compound’s rigid biphenyl core improves charge transport and emissive properties .

Future Directions

Research gaps include:

  • Thermodynamic studies (e.g., DSC for melting behavior).

  • Ecotoxicity profiling to assess environmental impact.

  • Catalytic optimization for greener synthesis (e.g., aqueous conditions, recyclable catalysts).

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